molecular formula C16H18N2O4 B2660741 methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate CAS No. 726159-67-7

methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate

Cat. No.: B2660741
CAS No.: 726159-67-7
M. Wt: 302.33
InChI Key: YDGIQGLPTIEQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate is an organic compound that features a furan ring, an amide linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carbaldehyde with an amine under reductive amination conditions.

    Amide Bond Formation: The furan-2-ylmethylamine is then reacted with 4-(chlorocarbonyl)benzoic acid methyl ester to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Different esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate involves its interaction with specific molecular targets. The furan ring and amide linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate is unique due to its specific combination of a furan ring, amide linkage, and benzoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[3-(furan-2-ylmethylamino)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-16(20)12-4-6-13(7-5-12)18-15(19)8-9-17-11-14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGIQGLPTIEQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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